cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran

Descripción general

Descripción

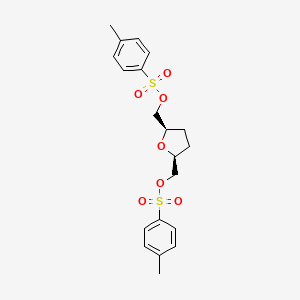

cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran: is a chemical compound that belongs to the class of tetrahydrofurans It is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Métodos De Preparación

The synthesis of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran typically involves the oxidative cyclization of 1,5-dienes. This process is often mediated by transition metal catalysts, such as metal-oxo species, which facilitate the formation of the tetrahydrofuran ring. The reaction conditions usually include the use of oxidizing agents and specific solvents to achieve the desired product .

In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The scalability of this method makes it suitable for commercial production.

Análisis De Reacciones Químicas

cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.

Common reagents for these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Applications in Synthesis

1. Synthesis of Complex Molecules

Cis-BTMTHF serves as a key intermediate in the synthesis of complex organic molecules. Its functional groups allow for selective reactions, enabling the construction of diverse chemical architectures. For instance, it can undergo nucleophilic substitution reactions to introduce various substituents, making it useful for synthesizing pharmaceuticals and agrochemicals.

2. Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in the production of poly(tetramethylene ether) glycol (PTMG). PTMG is employed in the manufacture of elastomers and spandex fibers due to its excellent elasticity and durability. The incorporation of cis-BTMTHF into polymer chains can enhance their properties, such as thermal stability and mechanical strength.

Catalytic Applications

1. Catalysis in Organic Reactions

Cis-BTMTHF has been investigated as a ligand in catalytic systems for various reactions, including cross-coupling and asymmetric synthesis. Its ability to stabilize transition states can improve reaction yields and selectivity. For example, studies have shown that using cis-BTMTHF as a ligand in palladium-catalyzed reactions enhances the efficiency of C-C bond formation.

2. Biomass Conversion

Research indicates that derivatives of THF compounds like cis-BTMTHF can be pivotal in biomass conversion processes. They facilitate the transformation of renewable resources into valuable chemicals and fuels through catalytic processes that require less energy compared to traditional methods.

Therapeutic Potential

1. Antiviral Agents

Recent studies have explored the potential of tetrahydrofuran derivatives, including cis-BTMTHF, as antiviral agents. The structural similarity to nucleosides allows these compounds to interact with viral enzymes, potentially inhibiting their activity. Preliminary results suggest that modifications on the tetrahydrofuran ring can enhance antiviral properties, warranting further investigation.

2. Drug Delivery Systems

Cis-BTMTHF's solubility and biocompatibility make it an attractive candidate for drug delivery applications. Research is ongoing to evaluate its effectiveness as a carrier for hydrophobic drugs, improving their solubility and bioavailability.

Case Studies

1. Synthesis of Nucleoside Analogues

A study demonstrated the use of cis-BTMTHF in synthesizing bridged nucleoside analogues with enhanced antiviral activity. The compound was utilized as a precursor for constructing nucleoside frameworks that exhibited improved binding affinity to viral targets .

2. Development of Biodegradable Polymers

In another case study, researchers incorporated cis-BTMTHF into biodegradable polymer matrices aimed at reducing environmental impact while maintaining material performance. The resulting polymers showed promising mechanical properties and degradation rates suitable for medical applications .

Mecanismo De Acción

The mechanism of action of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran involves its ability to undergo various chemical transformations, which are facilitated by the presence of the tosyl groups. These groups act as leaving groups in substitution reactions, allowing the introduction of different functional groups into the tetrahydrofuran ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran can be compared to other similar compounds, such as:

cis-2,5-Dimethyltetrahydrofuran: This compound lacks the tosyl groups and has different reactivity and applications.

2,5-Bis(hydroxymethyl)tetrahydrofuran: This compound has hydroxyl groups instead of tosyl groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its tosyl groups, which provide specific reactivity and make it a valuable intermediate in organic synthesis.

Actividad Biológica

Cis-2,5-Bis-(Tosyloxymethyl)tetrahydrofuran is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydrofuran with tosyl chloride in the presence of a base. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structure and purity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, nucleoside analogues with similar structural features have shown effectiveness against various viral strains, including HIV and HSV. The mechanism often involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development .

Antitumor Activity

Several studies have highlighted the antitumor potential of tetrahydrofuran derivatives. Compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The cytotoxicity is often attributed to the induction of apoptosis in malignant cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| cis-2,5-Bis-(Tosyloxymethyl)THF | MCF-7 (Breast Cancer) | 15.2 | Induction of Apoptosis |

| Analog A | A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest |

| Analog B | HeLa (Cervical Cancer) | 9.8 | DNA Damage Response |

Case Studies

- Antiviral Efficacy : A study investigated the antiviral efficacy of various tetrahydrofuran derivatives against HIV-1. The results indicated that certain modifications to the tetrahydrofuran ring significantly enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug design .

- Cytotoxicity in Cancer Cells : Another study focused on evaluating the cytotoxic effects of this compound in several cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Propiedades

IUPAC Name |

[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7S2/c1-15-3-9-19(10-4-15)28(21,22)25-13-17-7-8-18(27-17)14-26-29(23,24)20-11-5-16(2)6-12-20/h3-6,9-12,17-18H,7-8,13-14H2,1-2H3/t17-,18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYZQVKGHLXAL-HDICACEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC[C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.